5-amino-1-benzyl-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
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Overview
Description
5-amino-1-benzyl-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-benzyl-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. Common starting materials include benzylamine, thiazole derivatives, and pyrrolone precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Methanol, ethanol, dichloromethane
Catalysts: Palladium on carbon, platinum
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form stable complexes with these molecules can be useful in drug design and development.
Medicine
The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may be investigated for its efficacy in treating specific diseases or conditions, particularly those involving abnormal cellular processes.
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-amino-1-benzyl-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a crucial role in cellular processes. The compound’s effects are mediated through pathways that regulate these targets, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-benzyl-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one shares structural similarities with other heterocyclic compounds such as thiazoles, pyrroles, and benzylamines.
- Compounds like this compound are often compared to analogs with slight modifications in their functional groups or ring structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. These properties make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C15H15N3OS |
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Molecular Weight |
285.4 g/mol |
IUPAC Name |
1-benzyl-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C15H15N3OS/c1-10-9-20-15(17-10)13-12(19)8-18(14(13)16)7-11-5-3-2-4-6-11/h2-6,9,16,19H,7-8H2,1H3 |
InChI Key |
IVPDGMCATUNLJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2=C(CN(C2=N)CC3=CC=CC=C3)O |
Origin of Product |
United States |
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